molecular formula C17H19N7 B10856169 Rovadicitinib CAS No. 1948242-59-8

Rovadicitinib

Cat. No.: B10856169
CAS No.: 1948242-59-8
M. Wt: 321.4 g/mol
InChI Key: ZGENDZDSLYKCSI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rovadicitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced chemical engineering techniques and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Rovadicitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Rovadicitinib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.

    Biology: Employed in research to understand the molecular mechanisms of cell proliferation, apoptosis, and cytokine regulation.

    Medicine: Investigated for its potential therapeutic effects in treating myeloproliferative neoplasms, chronic graft-versus-host disease, and other inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting JAK and ROCK pathways

Mechanism of Action

Rovadicitinib exerts its effects by inhibiting the activity of JAK and ROCK enzymes. This inhibition disrupts the JAK-STAT signaling pathway, leading to decreased cell proliferation, increased apoptosis, and reduced production of inflammatory cytokines. The molecular targets of this compound include JAK2, CALR, and MPL mutations, which are commonly found in myeloproliferative neoplasms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rovadicitinib is unique due to its dual inhibition of JAK and ROCK enzymes, which provides a broader range of therapeutic effects compared to other JAK inhibitors. This dual inhibition allows for more effective regulation of cell proliferation, apoptosis, and cytokine production, making this compound a promising candidate for treating various inflammatory and proliferative diseases .

Properties

CAS No.

1948242-59-8

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

(3R)-3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-3-cyclopentylpropanenitrile

InChI

InChI=1S/C17H19N7/c18-7-5-14(11-3-1-2-4-11)24-9-13(16(19)23-24)15-12-6-8-20-17(12)22-10-21-15/h6,8-11,14H,1-5H2,(H2,19,23)(H,20,21,22)/t14-/m1/s1

InChI Key

ZGENDZDSLYKCSI-CQSZACIVSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.